Pep-1-Cysteamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C140H202N36O33S |

|---|---|

Molecular Weight |

2949.4 g/mol |

IUPAC Name |

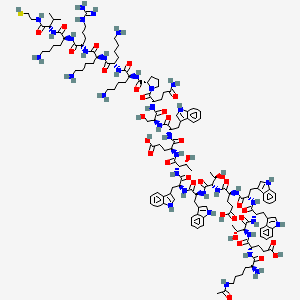

(4S)-4-[[(2S)-6-acetamido-2-aminohexanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-3-methyl-1-oxo-1-(2-sulfanylethylamino)butan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C140H202N36O33S/c1-74(2)115(135(205)150-60-62-210)172-125(195)98(43-20-25-57-144)160-123(193)99(44-27-59-151-140(147)148)161-121(191)96(41-18-23-55-142)158-120(190)95(40-17-22-54-141)159-122(192)97(42-19-24-56-143)163-134(204)110-45-28-61-176(110)139(209)103(46-50-111(146)182)165-133(203)109(73-177)171-131(201)105(64-80-69-153-91-36-13-8-30-85(80)91)166-124(194)100(47-51-112(183)184)164-136(206)116(75(3)178)175-132(202)108(67-83-72-156-94-39-16-11-33-88(83)94)168-130(200)107(66-82-71-155-93-38-15-10-32-87(82)93)170-138(208)118(77(5)180)174-127(197)102(49-53-114(187)188)162-128(198)104(63-79-68-152-90-35-12-7-29-84(79)90)167-129(199)106(65-81-70-154-92-37-14-9-31-86(81)92)169-137(207)117(76(4)179)173-126(196)101(48-52-113(185)186)157-119(189)89(145)34-21-26-58-149-78(6)181/h7-16,29-33,35-39,68-72,74-77,89,95-110,115-118,152-156,177-180,210H,17-28,34,40-67,73,141-145H2,1-6H3,(H2,146,182)(H,149,181)(H,150,205)(H,157,189)(H,158,190)(H,159,192)(H,160,193)(H,161,191)(H,162,198)(H,163,204)(H,164,206)(H,165,203)(H,166,194)(H,167,199)(H,168,200)(H,169,207)(H,170,208)(H,171,201)(H,172,195)(H,173,196)(H,174,197)(H,175,202)(H,183,184)(H,185,186)(H,187,188)(H4,147,148,151)/t75-,76-,77-,89+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,115+,116+,117+,118+/m1/s1 |

InChI Key |

WPKYWFHTPREQDA-BLOZIAIYSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)NCCS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCNC(=O)C)N)O |

Canonical SMILES |

CC(C)C(C(=O)NCCS)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCNC(=O)C)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Cellular Uptake Mechanism of Pep-1-Cysteamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pep-1-cysteamine is a chimeric cell-penetrating peptide (CPP) designed for the efficient intracellular delivery of therapeutic molecules. This guide provides a comprehensive technical overview of the current understanding of its cellular uptake mechanism. Pep-1 is an amphipathic peptide, featuring a hydrophobic tryptophan-rich domain and a hydrophilic lysine-rich domain derived from the nuclear localization signal of SV40 large T antigen. The addition of a C-terminal cysteamine group has been shown to be crucial for enhancing its delivery efficiency. The uptake of this compound is a multifaceted process involving both direct translocation across the plasma membrane and various endocytic pathways. This document details the proposed mechanisms, summarizes available (though limited) quantitative data, outlines detailed experimental protocols for studying its uptake, and presents signaling pathway diagrams and experimental workflows using the DOT language for visualization.

Introduction to this compound

Cell-penetrating peptides are short peptides capable of traversing cellular membranes and delivering a wide range of cargo molecules that would otherwise be impermeable. Pep-1 is a synthetic CPP that has demonstrated considerable promise in this regard, facilitating the non-covalent delivery of peptides, proteins, and other macromolecules into a variety of cell types with high efficiency and low toxicity.[1]

The structure of this compound is comprised of three key domains:

-

A hydrophobic domain: Rich in tryptophan residues, this domain is essential for interaction with the lipid bilayer of cell membranes.[2][3][4]

-

A hydrophilic domain: Derived from the nuclear localization signal (NLS) of Simian Virus 40 (SV40) large T-antigen, this lysine-rich domain contributes to the peptide's solubility and interaction with negatively charged components of the cell surface.

-

A C-terminal cysteamine: This terminal modification plays a critical role in the efficiency of cargo delivery.[5]

Cysteamine itself is a therapeutic agent used in the treatment of cystinosis, a lysosomal storage disease. The conjugation of cysteamine to Pep-1, therefore, represents a promising strategy for enhancing the delivery of this therapeutic agent to its site of action within the cell.

Core Mechanisms of Cellular Uptake

The cellular uptake of this compound is not attributed to a single pathway but rather a combination of mechanisms that can be influenced by experimental conditions such as peptide concentration and cell type. The two primary proposed mechanisms are direct translocation and endocytosis.

Direct Translocation

Direct translocation is an energy-independent process where the peptide directly crosses the plasma membrane. For Pep-1, this mechanism is thought to be driven by its amphipathic nature, allowing it to interact with and penetrate the lipid bilayer. Biophysical studies suggest that this process does not involve the formation of stable pores but rather a transient destabilization of the membrane.

Key aspects of the proposed direct translocation mechanism include:

-

Electrostatic Interactions: The initial contact with the cell surface is likely mediated by electrostatic interactions between the positively charged lysine residues of Pep-1 and the negatively charged proteoglycans on the cell surface.

-

Hydrophobic Interactions: Following the initial binding, the tryptophan-rich hydrophobic domain inserts into the lipid bilayer.

-

Membrane Destabilization: The peptide is proposed to induce a temporary and localized disruption of the membrane, allowing for its passage into the cytoplasm. Some studies suggest the formation of a transient, transmembrane pore-like structure.

Endocytosis

Endocytosis is an energy-dependent process where the cell internalizes substances by engulfing them in a vesicle. Several endocytic pathways may be involved in the uptake of Pep-1 and its cargo.

-

Macropinocytosis: This form of endocytosis involves the formation of large, irregular vesicles (macropinosomes) and has been implicated in the uptake of other CPPs like TAT.

-

Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits and vesicles and is a common route for the uptake of many macromolecules.

-

Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.

The involvement of endocytosis is supported by studies showing that inhibitors of these pathways can reduce the uptake of Pep-1 and its cargo. Once internalized via endocytosis, the this compound and its cargo are enclosed within endosomes. A critical subsequent step for therapeutic efficacy is the escape of the cargo from the endosome into the cytoplasm to avoid degradation in the lysosome. The exact mechanism of endosomal escape for Pep-1 is not fully elucidated but is a crucial area of ongoing research.

Quantitative Data on Pep-1 Uptake

Quantitative data on the uptake of this compound is limited in the publicly available literature. However, studies on Pep-1 and similar CPPs provide some insights into the efficiency of uptake. The tables below summarize the types of quantitative data that are typically generated in such studies. Note: The following tables are illustrative of the data that would be collected and do not represent actual experimental results for this compound due to the lack of specific published data.

Table 1: Illustrative Uptake Efficiency of FITC-Labeled Peptides in HeLa Cells

| Peptide | Concentration (µM) | Incubation Time (h) | Mean Fluorescence Intensity (Arbitrary Units) |

|---|---|---|---|

| FITC-Pep-1 | 20 | 0.5 | 1500 ± 120 |

| FITC-TAT | 20 | 0.5 | 1200 ± 90 |

| Control (FITC only) | 20 | 0.5 | 50 ± 10 |

Table 2: Illustrative Effect of Endocytosis Inhibitors on Pep-1 Uptake

| Inhibitor | Target Pathway | Concentration | % Inhibition of Pep-1 Uptake |

|---|---|---|---|

| Chlorpromazine | Clathrin-mediated endocytosis | 10 µg/mL | 40 ± 5% |

| Genistein | Caveolae-mediated endocytosis | 400 µM | 25 ± 4% |

| Amiloride | Macropinocytosis | 1 mM | 50 ± 6% |

| Sodium Azide | Energy depletion | 10 mM | 80 ± 7% |

Experimental Protocols

This section outlines detailed methodologies for key experiments used to investigate the uptake mechanism of this compound.

Quantification of Cellular Uptake using Flow Cytometry

This protocol describes the quantification of fluorescently labeled this compound uptake by flow cytometry.

Materials:

-

HeLa cells (or other suitable cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

FITC-labeled this compound

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed HeLa cells in a 24-well plate at a density of 2 x 10^5 cells/well and culture overnight.

-

Peptide Incubation: Wash the cells twice with PBS. Add 500 µL of serum-free DMEM containing the desired concentration of FITC-Pep-1-cysteamine (e.g., 1 µM) to each well. Incubate for 1.5 hours at 37°C.

-

Washing: Remove the peptide solution and wash the cells twice with PBS to remove non-internalized peptide.

-

Cell Detachment: Add 100 µL of 0.05% Trypsin-EDTA to each well and incubate for 10 minutes at 37°C to detach the cells and remove any surface-bound peptide.

-

Sample Preparation: Resuspend the cells in 400 µL of FACS buffer (PBS with 2% FBS).

-

Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel for FITC. A negative control of untreated cells should be included to set the background fluorescence.

Visualization of Intracellular Localization by Confocal Microscopy

This protocol allows for the visualization of the intracellular localization of fluorescently labeled this compound and its co-localization with specific organelles.

Materials:

-

HeLa cells

-

Glass-bottom confocal dishes

-

Fluorescently labeled this compound (e.g., TAMRA-labeled)

-

LysoTracker Green (for lysosome staining)

-

Hoechst 33342 (for nuclear staining)

-

Paraformaldehyde (PFA)

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed HeLa cells on glass-bottom confocal dishes and culture until they reach 50-70% confluency.

-

Peptide Incubation: Treat the cells with TAMRA-labeled this compound at the desired concentration for 1 hour at 37°C.

-

Organelle Staining: During the last 30 minutes of peptide incubation, add LysoTracker Green (final concentration 50 nM) and Hoechst 33342 (final concentration 1 µg/mL).

-

Washing and Fixation: Wash the cells three times with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Imaging: Wash the cells again with PBS and add fresh PBS for imaging. Acquire images using a confocal microscope with the appropriate laser lines and emission filters for TAMRA, LysoTracker Green, and Hoechst 33342.

Investigation of Uptake Pathways using Endocytosis Inhibitors

This protocol uses chemical inhibitors to probe the involvement of different endocytic pathways in this compound uptake.

Materials:

-

HeLa cells

-

FITC-labeled this compound

-

Endocytosis inhibitors (e.g., chlorpromazine, genistein, amiloride)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed HeLa cells in a 24-well plate as described in protocol 4.1.

-

Inhibitor Pre-incubation: Pre-incubate the cells with the respective endocytosis inhibitors at their optimal concentrations for 30 minutes at 37°C.

-

Peptide Incubation: Add FITC-Pep-1-cysteamine to the wells (without removing the inhibitors) and incubate for an additional 1.5 hours at 37°C.

-

Sample Processing and Analysis: Follow steps 3-6 from the flow cytometry protocol (4.1) to quantify the uptake in the presence of the inhibitors. The percentage of inhibition can be calculated by comparing the mean fluorescence intensity of inhibitor-treated cells to that of untreated cells.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the uptake of this compound.

Conclusion

The cellular uptake of this compound is a complex process that likely involves a combination of direct translocation and various endocytic pathways. While the amphipathic nature of the Pep-1 peptide and the presence of the C-terminal cysteamine are known to be critical for its function, the precise molecular details of its interaction with the cell membrane and the subsequent intracellular trafficking events are still under investigation. The experimental protocols provided in this guide offer a framework for researchers to further elucidate these mechanisms. Future studies focusing on generating quantitative kinetic data, identifying specific protein interactors, and exploring potential downstream signaling events will be crucial for the rational design of more efficient Pep-1-based drug delivery systems. The lack of specific quantitative data for this compound highlights a significant gap in the literature that warrants further investigation to fully realize its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. The role of tryptophans on the cellular uptake and membrane interaction of arginine-rich cell penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tryptophan, more than just an interfacial amino acid in the membrane activity of cationic cell-penetrating and antimicrobial peptides | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 5. Plant Elicitor Peptide (Pep) Signaling and Pathogen Defense in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Energy-Independent Translocation Mechanism of Pep-1

Abstract: Pep-1 is a well-characterized, amphipathic cell-penetrating peptide (CPP) renowned for its ability to transport a wide array of cargo molecules—including peptides, proteins, and nanoparticles—into mammalian cells with high efficiency and low toxicity.[1][2][3] A key feature that distinguishes Pep-1 from many other CPPs is its capacity for energy-independent translocation, bypassing the conventional endocytic pathways.[2][4] This mechanism relies on direct, physically-driven interactions with the cell membrane, making it a subject of significant interest for therapeutic delivery applications. This technical guide provides a comprehensive overview of the core translocation mechanism of Pep-1, detailing its molecular interactions with lipid bilayers, the conformational changes that govern its function, and the experimental methodologies used to elucidate these processes.

Pep-1: Structure and Functional Domains

Pep-1 is a 21-residue synthetic peptide carrier designed for efficient intracellular delivery. Its sequence is H-Lys-Glu-Thr-Trp-Trp-Glu-Thr-Trp-Trp-Thr-Glu-Trp-Ser-Gln-Pro-Lys-Lys-Lys-Arg-Lys-Val-OH. The peptide's architecture is tripartite, consisting of three distinct domains that synergistically facilitate its function.

-

Hydrophobic Domain: A tryptophan-rich motif (KETWWETWWTEW) is essential for interacting with macromolecules and for efficient targeting and insertion into the cell membrane's hydrophobic core.

-

Hydrophilic Domain: A lysine-rich motif (KKKRKV), derived from the nuclear localization sequence (NLS) of the SV40 large T-antigen, enhances the peptide's solubility and improves intracellular delivery.

-

Spacer Domain: A central spacer (SQP) provides flexibility, ensuring the structural and functional integrity of the hydrophobic and hydrophilic domains.

This amphipathic design is fundamental to its ability to form non-covalent complexes with cargo and engage with the plasma membrane.

The Core Translocation Mechanism: A Direct, Energy-Independent Pathway

The cellular uptake mediated by Pep-1 is a physically-driven process that does not rely on metabolic energy (ATP) or endocytosis. The mechanism is governed by a sequence of direct interactions between the peptide and the lipid bilayer.

Initial Membrane Association and Conformational Shift

The translocation process begins with the association of Pep-1 with the cell membrane. While electrostatic interactions between the cationic lysine-rich domain and negatively charged phospholipids play a role, particularly at low ionic strengths, hydrophobic interactions are paramount. Pep-1 demonstrates a high affinity for both neutral and negatively charged membranes.

Upon interacting with the lipid environment, Pep-1 undergoes a significant conformational change. In aqueous solution, it exists primarily as a random coil. However, in the presence of lipids, the hydrophobic domain folds into an ordered structure, predominantly an α-helix. The nature of the lipid bilayer influences the resulting conformation:

-

Fluid-Phase Bilayers (e.g., POPG): Pep-1 adopts a mix of α-helical and β-sheet structures.

-

Gel-Phase Bilayers (e.g., DPPG): Pep-1 primarily forms a β-sheet conformation on the surface.

The fluidity of the membrane is a critical factor; as fluidity increases, more Pep-1 molecules bind and insert into the bilayer.

Membrane Insertion and Translocation

Following the conformational change, the hydrophobic tryptophan-rich domain inserts into the membrane's core. The orientation of the inserted peptide is dependent on its concentration.

-

At low concentrations (0.28 µM and 1.4 µM): The α-helical segment of Pep-1 inserts into fluid-phase bilayers with an orientation nearly perpendicular to the membrane plane.

-

At higher concentrations (7.0 µM): The peptide molecules associate with the bilayer in a more random or broad orientation distribution.

Crucially, this process does not lead to the formation of stable, defined pores. Instead, Pep-1 is believed to induce a transient, localized destabilization of the membrane, creating a temporary defect or a peptide-lipid structure that facilitates its passage. This translocation occurs without causing significant membrane permeabilization or cytotoxicity at effective concentrations. At very high peptide-to-lipid ratios, complete membrane disintegration can occur, but this is distinct from the translocation mechanism observed at functional concentrations.

Quantitative Data on Pep-1-Membrane Interaction

The interaction of Pep-1 with model membranes has been quantitatively assessed using various biophysical techniques. The peptide's concentration and the physical state of the lipid bilayer are key determinants of its structural conformation and orientation.

| Parameter | Condition | Observation | Technique(s) | Reference(s) |

| Peptide Conformation | Gel-Phase Lipid Bilayer (DPPG) | β-sheet structure | SFG Spectroscopy | |

| Fluid-Phase Lipid Bilayer (POPG) | Mix of α-helical and β-sheet structures | SFG, ATR-FTIR | ||

| Peptide Orientation | 0.28 µM Pep-1 in fluid-phase bilayer | Nearly perpendicular to membrane plane | SFG Spectroscopy | |

| 1.4 µM Pep-1 in fluid-phase bilayer | Nearly perpendicular to membrane plane | SFG Spectroscopy | ||

| 7.0 µM Pep-1 in fluid-phase bilayer | Broad orientation distribution (random) | SFG, ATR-FTIR | ||

| Membrane Permeability | Low to moderate peptide/lipid ratios | No evidence of pore formation | Electrophysiology, Confocal Microscopy | |

| High peptide/lipid ratios | Complete membrane disintegration | Electrophysiology, Confocal Microscopy |

Table 1: Summary of quantitative and observational data from biophysical studies of Pep-1 interacting with model lipid bilayers.

Key Experimental Protocols

The elucidation of the Pep-1 translocation mechanism has relied on a suite of advanced biophysical methods. Below are summaries of the key experimental protocols cited in the literature.

Preparation of Model Lipid Bilayers

Model membranes are essential for studying direct peptide-lipid interactions in a controlled environment.

-

Lipids Used: 1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol (DPPG) is used to represent gel-phase bilayers, while 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1′-rac-glycerol) (POPG) represents fluid-phase bilayers.

-

Bilayer Deposition: Solid-supported lipid bilayers are typically deposited on CaF₂ prisms for spectroscopic analysis. The Langmuir-Blodgett / Langmuir-Schaefer (LB/LS) methods are used to deposit the proximal and distal leaflets of the bilayer, respectively, ensuring a well-defined and stable model system.

-

Vesicle Preparation: For microscopy and permeability assays, Giant Unilamellar Vesicles (GUVs) are prepared with lipids such as POPC or a mixture of POPC:POPG.

Spectroscopic Analysis of Peptide Structure and Orientation

Spectroscopy is used to determine the secondary structure and orientation of Pep-1 upon membrane interaction.

-

Sum Frequency Generation (SFG) Vibrational Spectroscopy: This surface-sensitive technique is used to probe the conformation and orientation of Pep-1 at the lipid-water interface, even at low peptide concentrations (e.g., 0.28 µM). By analyzing the amide I signals (around 1600-1700 cm⁻¹), researchers can distinguish between α-helical and β-sheet structures and deduce their orientation relative to the bilayer.

-

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy: ATR-FTIR serves as a complementary technique to SFG, providing further confirmation of the peptide's secondary structure when associated with the membrane, particularly at higher concentrations.

-

Circular Dichroism (CD) Spectroscopy: CD is used to determine the secondary structure of Pep-1 in different environments (e.g., in solution vs. in the presence of lipid vesicles), confirming the lipid-induced transition to an α-helical fold.

Membrane Permeability and Pore Formation Assays

These experiments directly test the hypothesis of whether Pep-1 forms pores.

-

Electrophysiological Measurements: Planar lipid membranes are used to measure changes in membrane conductance. In the presence of Pep-1 at functional concentrations, no characteristic channel or pore activity is detected, indicating that translocation does not occur via stable pore formation.

-

Confocal Microscopy with GUVs: Giant Unilamellar Vesicles encapsulating a fluorescent dye are incubated with Pep-1. The absence of dye leakage at concentrations where translocation occurs provides strong evidence against a pore-mediated mechanism.

Conclusion and Implications for Drug Development

The energy-independent translocation mechanism of Pep-1 is a sophisticated process driven by fundamental physicochemical interactions. Its ability to directly penetrate the cell membrane without requiring cellular machinery or forming disruptive pores makes it an exceptionally promising vector for drug delivery. The mechanism is characterized by an initial membrane association, a lipid-induced conformational change to an α-helical structure, and subsequent insertion into the bilayer, leading to a transient local destabilization that facilitates entry. For drug development professionals, understanding this mechanism is critical for optimizing cargo complexation and delivery efficiency. The non-covalent nature of Pep-1-cargo interaction, combined with its direct translocation pathway, simplifies formulation and preserves the biological activity of the delivered therapeutic, offering a powerful platform for next-generation intracellular drug delivery systems.

References

- 1. Molecular Interactions between Cell Penetrating Peptide Pep-1 and Model Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Energy-independent translocation of cell-penetrating peptides occurs without formation of pores. A biophysical study with pep-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pep-1-Cysteamine is a well-characterized cell-penetrating peptide (CPP) that has garnered significant interest within the scientific community for its remarkable ability to traverse cellular membranes and deliver a wide array of cargo molecules into the cytoplasm and nucleus. This technical guide provides an in-depth exploration of the core principle governing its function: primary amphipathicity. We will delve into the structural attributes of this compound, dissect its proposed mechanisms of membrane interaction and translocation, and provide detailed experimental protocols for its characterization and application. This document is intended to serve as a comprehensive resource for researchers leveraging this compound in their drug delivery and molecular biology research.

Introduction to this compound and Primary Amphipathicity

Cell-penetrating peptides are short peptides capable of crossing cellular membranes and facilitating the intracellular delivery of various molecules, ranging from small chemical compounds to large proteins and nucleic acids.[1] Pep-1 is a synthetic, chimeric CPP designed to efficiently deliver cargo into cells.[2] Its efficacy is fundamentally linked to its primary amphipathicity , a property arising from the linear arrangement of hydrophobic and hydrophilic amino acid residues within its sequence. This distinct segregation of polar and non-polar domains is the key driver of its interaction with the cell membrane and subsequent internalization.

The addition of a C-terminal cysteamine group to the Pep-1 peptide appears to play a crucial role in the efficiency of cargo delivery.

Structural Organization of this compound

The primary structure of Pep-1 is a 21-amino acid sequence that can be divided into three distinct domains:

-

A Hydrophobic Domain: Rich in tryptophan residues (KETWWETWWTEW). Tryptophan, with its large indole side chain, contributes significantly to the hydrophobic character of this region and is known to play a critical role in the membrane interaction of many CPPs.

-

A Hydrophilic Domain: Composed of a lysine-rich sequence (KKKRKV) derived from the nuclear localization signal (NLS) of the Simian Virus 40 (SV40) large T-antigen. The positively charged lysine residues facilitate interaction with the negatively charged components of the cell membrane.

-

A Spacer Domain: A short sequence (SQP) that provides flexibility and separates the hydrophobic and hydrophilic domains, allowing them to act independently during membrane interaction.[3]

The linear arrangement of these domains results in a molecule with two distinct faces: one that readily interacts with the lipidic, non-polar environment of the cell membrane, and another that is more soluble in the aqueous extracellular environment.

Physicochemical Properties of Pep-1

The amphipathic nature of Pep-1 can be quantified through several physicochemical parameters.

| Property | Description | Value/Characteristic |

| Amino Acid Sequence | The linear order of amino acids in the peptide. | KETWWETWWTEWSQPKKKRKV[4][5] |

| Molecular Weight | The mass of one mole of the peptide. | ~2848.22 g/mol |

| Hydrophobic Moment (μH) | A measure of the amphiphilicity of a peptide's secondary structure, particularly its tendency to form an amphipathic α-helix. A higher hydrophobic moment indicates a greater segregation of hydrophobic and hydrophilic residues. | The hydrophobic moment for an α-helical conformation of Pep-1 is calculated to be approximately 0.52. This significant value underscores its strong amphipathic character. |

| Secondary Structure | In an aqueous solution, Pep-1 is largely unstructured. However, in the presence of a lipid bilayer, the hydrophobic domain is induced to form an α-helical structure. This conformational change is crucial for its membrane-spanning activity. |

Mechanism of Cellular Entry

The precise mechanism of Pep-1's entry into cells is still a subject of investigation, with evidence suggesting a multi-faceted process that is likely cell-type and cargo-dependent. However, a general consensus points towards a predominantly energy-independent, direct translocation pathway.

Membrane Interaction and Destabilization

The initial step involves the electrostatic interaction of the positively charged lysine-rich domain with the negatively charged proteoglycans and phospholipids on the cell surface. This is followed by the insertion of the hydrophobic tryptophan-rich domain into the lipid bilayer. This insertion is thought to induce a transient, localized destabilization of the membrane, creating a transient pore-like structure through which the peptide and its associated cargo can pass.

Cargo Co-transport

A key advantage of Pep-1 is its ability to deliver cargo non-covalently. Pep-1 and its cargo molecule form a complex, likely through hydrophobic and electrostatic interactions. This complex then traverses the membrane together. The formation of these non-covalent complexes simplifies the process of cargo delivery, as it does not require chemical modification of the cargo molecule.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the primary amphipathicity and function of this compound.

Peptide Synthesis and Purification

This compound can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry. The C-terminal cysteamine is typically introduced by using a pre-loaded cysteamine resin. Purification is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC), and the identity and purity of the peptide are confirmed by mass spectrometry and analytical HPLC.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in different environments.

Protocol:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

-

Prepare lipid vesicles (e.g., liposomes composed of POPC/POPG) by extrusion to serve as a membrane mimetic.

-

Record CD spectra of the peptide alone in the buffer and in the presence of increasing concentrations of lipid vesicles.

-

Spectra are typically recorded from 190 to 260 nm at a controlled temperature (e.g., 25°C).

-

The transition from a random coil (negative band around 200 nm) to an α-helical structure (negative bands at 208 and 222 nm) upon addition of lipids provides evidence of membrane-induced folding.

Cellular Uptake Studies using Fluorescence Microscopy

Fluorescence microscopy is a direct method to visualize the internalization of this compound and its cargo.

Protocol:

-

Label this compound or the cargo molecule with a fluorescent dye (e.g., FITC, TAMRA).

-

Culture cells (e.g., HeLa, CHO) on glass-bottom dishes.

-

Incubate the cells with the fluorescently labeled this compound/cargo complex for a defined period (e.g., 1-3 hours).

-

Wash the cells thoroughly with PBS to remove any non-internalized peptide.

-

Image the cells using a confocal or wide-field fluorescence microscope.

-

Co-staining with organelle-specific markers (e.g., Hoechst for the nucleus, LysoTracker for lysosomes) can be used to determine the subcellular localization of the internalized complex.

Cytotoxicity Assays

It is crucial to assess the potential toxicity of any delivery vector. Standard cytotoxicity assays, such as the MTT or LDH release assay, can be employed.

Protocol (MTT Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified time (e.g., 24 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Cell viability is expressed as a percentage relative to untreated control cells.

| Concentration of Pep-1 | Cell Viability (%) (HeLa cells, 24h) |

| 1 µM | 98 ± 4 |

| 5 µM | 95 ± 5 |

| 10 µM | 92 ± 6 |

| 20 µM | 85 ± 8 |

| 50 µM | 70 ± 10 |

Note: These are representative data and may vary depending on the cell line and experimental conditions.

Conclusion

The primary amphipathicity of this compound is the cornerstone of its function as a highly efficient cell-penetrating peptide. The distinct segregation of its hydrophobic and hydrophilic domains facilitates a direct translocation mechanism, enabling the intracellular delivery of a wide range of cargo molecules with minimal cytotoxicity. The experimental protocols detailed in this guide provide a framework for the characterization and application of this compound in various research and therapeutic contexts. A thorough understanding of its structure-function relationship will undoubtedly pave the way for the design of next-generation CPPs with enhanced delivery capabilities.

References

The Gateway Without a Gate: A Technical Guide to Pep-1 Peptide's Poreless Cellular Entry

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the cellular entry mechanism of Pep-1, a well-characterized cell-penetrating peptide (CPP) renowned for its ability to deliver a variety of cargo molecules into cells. A significant body of evidence suggests that, contrary to some initial hypotheses for CPPs, Pep-1 facilitates cellular uptake without forming stable transmembrane pores. This document provides a comprehensive overview of the key experimental findings, presents quantitative data from pivotal studies, and offers detailed protocols for the assays used to investigate its mechanism.

Core Concepts: Direct Translocation and Membrane Interaction

Pep-1 is a 21-residue, amphipathic peptide composed of three functional domains: a hydrophobic tryptophan-rich domain, a hydrophilic lysine-rich domain derived from the SV40 large T antigen nuclear localization signal, and a spacer domain.[1][2] This structure allows it to interact with both cargo molecules and the cell membrane. The primary debate surrounding its entry mechanism has centered on whether it relies on endocytosis or direct penetration of the plasma membrane. While some studies suggest endocytic pathways may play a role, particularly at lower temperatures or with specific cargo, a significant amount of research points to a direct, energy-independent translocation mechanism.[3][4][5]

Crucially, this direct entry does not appear to involve the formation of stable, barrel-stave or toroidal pores. Instead, the interaction is characterized by a strong association with the lipid bilayer, induction of conformational changes in the peptide, and a transient, localized destabilization of the membrane that allows the peptide and its cargo to pass through.

Quantitative Analysis of Pep-1-Membrane Interactions

The interaction of Pep-1 with lipid bilayers is highly dependent on its concentration and the phase of the lipid membrane. Spectroscopic studies have been instrumental in elucidating the peptide's behavior at the membrane interface.

| Parameter | Concentration | Lipid Bilayer | Observed Conformation/Orientation | Reference |

| Secondary Structure | Broad Range | Fluid-phase (POPG) | Mix of α-helical and β-sheet | |

| Gel-phase (DPPG) | β-sheet | |||

| Orientation of α-helical domain | 0.28 µM - 1.4 µM | Fluid-phase (POPG) | Nearly perpendicular to the bilayer surface | |

| 7.0 µM | Fluid-phase (POPG) | Broad orientation distribution (less ordered) | ||

| Antichlamydial Activity | 4 mg/L (~1.4 µM) | Infected L929 cells | 82% reduction in chlamydial inclusions | |

| 8 mg/L (~2.8 µM) | Infected L929 cells | 100% inhibition of chlamydial inclusions |

Note: POPG = 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol); DPPG = 1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol.

Studies using electrophysiology and dye leakage assays have consistently failed to detect the formation of discrete, stable pores. Instead, alterations in membrane permeability are only observed at high peptide-to-lipid ratios, which tend to cause complete membrane disintegration rather than controlled pore formation.

Visualizing the Mechanism and Workflows

Proposed Cellular Entry Pathway of Pep-1

The following diagram illustrates the proposed multi-step process of Pep-1 cellular entry, emphasizing the absence of a defined pore structure.

References

- 1. jpt.com [jpt.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Energy-independent translocation of cell-penetrating peptides occurs without formation of pores. A biophysical study with pep-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]

- 5. The Different Cellular Entry Routes for Drug Delivery Using Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Intracellular Targets of Pep-1-Cysteamine Delivered Cargo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The delivery of therapeutic macromolecules into living cells represents a significant hurdle in drug development. Cell-penetrating peptides (CPPs) have emerged as a promising class of vectors capable of traversing the cell membrane and delivering a wide range of cargo. Among these, Pep-1, a synthetic amphipathic peptide, has garnered considerable attention for its ability to form non-covalent complexes with cargo molecules and facilitate their intracellular entry. The functionalization of Pep-1 with a C-terminal cysteamine residue has been shown to enhance delivery efficiency. This technical guide provides an in-depth exploration of the intracellular targets of cargo delivered by the Pep-1-cysteamine system. It consolidates current knowledge on the mechanisms of uptake, intracellular trafficking pathways, and the eventual fate of the delivered molecules. This document also provides detailed experimental protocols for key analytical techniques and summarizes available quantitative data to aid researchers in the design and execution of their studies in this field.

Introduction to the this compound Delivery System

Pep-1 is a 21-amino-acid chimeric peptide renowned for its capacity to deliver biologically active proteins and peptides into a variety of cell types.[1][2] It is composed of three distinct domains: a hydrophobic tryptophan-rich domain, a hydrophilic lysine-rich domain derived from the nuclear localization signal of SV40 large T antigen, and a spacer domain.[3] This amphipathic nature allows Pep-1 to interact with and transport cargo via the formation of stable, non-covalent nanoparticles.[4] The addition of a cysteamine moiety to the C-terminus of Pep-1 is a key modification believed to enhance the translocation efficiency of the peptide-cargo complex across cellular membranes.

Cysteamine, an aminothiol, is a biologically active molecule in its own right. It is known to accumulate in lysosomes, where it can reduce cystine levels, a property utilized in the treatment of cystinosis.[5] Furthermore, cysteamine has been shown to possess antioxidant properties and can induce autophagy by inhibiting transglutaminase-2. The conjugation of cysteamine to Pep-1, therefore, presents a delivery vector with potentially unique intracellular trafficking properties, influenced by the combined actions of the peptide and the aminothiol.

Mechanism of Cellular Uptake and Intracellular Trafficking

The primary mechanism of cellular uptake for Pep-1-cargo complexes is thought to be endocytosis. However, evidence for direct translocation across the plasma membrane has also been reported. Once internalized, the this compound-cargo complex is faced with the challenge of endosomal entrapment, a major bottleneck for the cytosolic delivery of many CPP-cargo systems.

Endosomal Entrapment and Escape

Following endocytosis, the peptide-cargo complexes are localized within endosomes. For the cargo to exert its biological function, it must escape the endosomal pathway and reach its specific intracellular target. The exact mechanism of endosomal escape for this compound delivered cargo is not fully elucidated but is a critical area of ongoing research. It is hypothesized that the amphipathic nature of Pep-1 may facilitate destabilization of the endosomal membrane, leading to the release of the cargo into the cytoplasm. The role of the cysteamine moiety in this process is an area of active investigation, with its potential to influence the lysosomal environment and autophagic pathways being of particular interest.

The Influence of Cysteamine on Intracellular Fate

The lysosomotropic nature of cysteamine suggests that the this compound conjugate may preferentially traffic towards lysosomes. Within the acidic environment of the lysosome, cysteamine can be protonated, leading to its accumulation. This could have several consequences for the delivered cargo:

-

Enhanced Lysosomal Release: The accumulation of cysteamine could potentially lead to lysosomal membrane permeabilization, facilitating the release of the cargo into the cytoplasm.

-

Induction of Autophagy: Cysteamine's ability to induce autophagy could intersect with the trafficking of the Pep-1-cargo complex. Autophagosomes, the key vesicles in the autophagy pathway, fuse with lysosomes to form autolysosomes, where their contents are degraded. It is plausible that the this compound-cargo complex could be targeted by this pathway, which could either lead to its degradation or provide an alternative route for cytosolic release.

Intracellular Targets of Delivered Cargo

The ultimate intracellular destination of the cargo delivered by this compound is dependent on the nature of the cargo itself and the cellular context. While a universal targeting mechanism cannot be ascribed, current research points towards several key organelles and pathways.

Cytosolic and Nuclear Localization

Upon successful endosomal escape, protein and peptide cargoes are released into the cytoplasm. From here, they can interact with cytosolic targets or, if they possess a nuclear localization signal, be transported into the nucleus. Studies have shown that Pep-1 can deliver functional proteins to both the cytoplasm and the nucleus.

Mitochondrial Targeting

Emerging evidence suggests that cargo delivered by Pep-1 may exhibit altered association with mitochondria. One study utilizing fluorescently tagged acyl coenzyme A binding protein (ACBP) delivered by Pep-1 observed an increased colocalization with mitochondria and a corresponding decrease in the endoplasmic reticulum. The precise mechanism for this preferential mitochondrial association and the direct influence of the cysteamine moiety remain to be fully elucidated. It is possible that the physicochemical properties of the Pep-1-cargo complex favor interaction with the outer mitochondrial membrane.

Lysosomal and Autophagic Pathway Interaction

Given the properties of cysteamine, the lysosome is a highly probable destination for the this compound-cargo complex. The induction of autophagy by cysteamine further implicates this pathway in the processing of the delivered cargo. The interaction with the autophagic machinery could lead to several outcomes, including degradation of the cargo, or a more complex interplay where the cargo is processed and potentially released to other cellular compartments.

Quantitative Data on Delivery Efficiency

The efficiency of intracellular cargo delivery is a critical parameter for the successful application of any delivery vector. The following table summarizes available quantitative data related to Pep-1 mediated delivery. It is important to note that direct quantitative comparisons for the this compound conjugate are limited in the current literature.

| Cargo | Cell Line | Pep-1:Cargo Molar Ratio | Delivery Efficiency (% of cells) | Intracellular Concentration | Reference |

| Green Fluorescent Protein (GFP) | HeLa | 10:1 | >60% | 50 nM GFP | |

| Beta-galactosidase | Mouse Müller Cells | Not Specified | High | Not Specified | |

| Non-specific IgG | Mouse Müller Cells | Not Specified | High | Not Specified |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of intracellular targets of this compound delivered cargo.

Protocol for Subcellular Fractionation

This protocol allows for the enrichment of different cellular organelles to determine the subcellular localization of the delivered cargo.

Materials:

-

Cell lysis buffer (e.g., hypotonic buffer with 0.1% NP-40)

-

Isotonic buffer

-

Fractionation buffer

-

Dounce homogenizer or Potter-Elvehjem homogenizer

-

Microcentrifuge and ultracentrifuge

-

Protease inhibitor cocktail

Procedure:

-

Cell Harvesting and Lysis:

-

Harvest cultured cells treated with the this compound-cargo complex.

-

Wash the cells with ice-cold PBS.

-

Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice.

-

Homogenize the cells using a Dounce homogenizer until >90% of cells are lysed (monitor by microscopy).

-

-

Nuclear and Cytoplasmic Fractionation:

-

Centrifuge the cell lysate at a low speed (e.g., 1,000 x g) to pellet the nuclei.

-

Collect the supernatant, which represents the cytoplasmic fraction.

-

Wash the nuclear pellet with fractionation buffer.

-

-

Membrane and Organelle Fractionation:

-

Centrifuge the cytoplasmic fraction at a higher speed (e.g., 15,000 x g) to pellet mitochondria and other heavy organelles.

-

For isolation of the membrane fraction, ultracentrifuge the resulting supernatant at 100,000 x g.

-

-

Analysis:

-

Analyze the protein content of each fraction by Western blotting using antibodies against the cargo protein and organelle-specific markers.

-

Protocol for Confocal Microscopy and Colocalization Analysis

This protocol is used to visualize the intracellular localization of the delivered cargo and its potential colocalization with specific organelles.

Materials:

-

Fluorescently labeled cargo protein

-

Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium with DAPI

-

Confocal microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on glass-bottom dishes or coverslips.

-

Treat the cells with the this compound complexed with the fluorescently labeled cargo.

-

In the final hour of incubation, add the organelle-specific tracker according to the manufacturer's instructions.

-

-

Fixation and Staining:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 (if required for antibody staining).

-

Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.

-

-

Image Acquisition and Analysis:

-

Acquire images using a confocal microscope with appropriate laser lines and emission filters for each fluorophore.

-

Perform colocalization analysis using image analysis software (e.g., ImageJ with the JaCoP plugin) to determine the degree of spatial overlap between the cargo and the organelle marker.

-

Protocol for Endosomal Escape Assay

This assay helps to quantify the extent to which the delivered cargo escapes from endosomes into the cytoplasm.

Materials:

-

Cargo protein labeled with a pH-sensitive dye (e.g., pHrodo Red) and a pH-insensitive dye (e.g., Alexa Fluor 488)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Treat cells with the dual-labeled cargo complexed with this compound.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and resuspend them in PBS.

-

Analyze the cells using a flow cytometer, measuring the fluorescence intensity in both the pH-sensitive and pH-insensitive channels.

-

-

Data Interpretation:

-

The fluorescence of the pH-sensitive dye will be quenched in the acidic environment of the endosome and will increase upon release into the neutral pH of the cytoplasm.

-

The ratio of the fluorescence intensities of the two dyes can be used to quantify the efficiency of endosomal escape.

-

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways and experimental workflows.

Proposed Intracellular Trafficking Pathway of this compound Delivered Cargo

Caption: Proposed intracellular trafficking pathways for this compound delivered cargo.

Experimental Workflow for Identifying Intracellular Targets

References

- 1. biocompare.com [biocompare.com]

- 2. Impact of the endosomal escape activity of cell-penetrating peptides on the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Protein Mimics for Intracellular Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Foundational Research on Pep-1 Cell-Penetrating Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-penetrating peptides (CPPs) represent a promising class of vectors for intracellular delivery of therapeutic molecules that are otherwise membrane-impermeable. Among these, Pep-1 has garnered significant attention due to its efficiency in transporting a wide range of cargo molecules, including proteins and peptides, into various cell types. Pep-1 is a 21-amino acid synthetic chimeric peptide consisting of three distinct domains: a hydrophobic tryptophan-rich domain for membrane interaction, a spacer, and a hydrophilic lysine-rich domain derived from the nuclear localization signal (NLS) of SV40 large T antigen.[1][2] A key advantage of Pep-1 is its ability to form stable, non-covalent complexes with its cargo, obviating the need for chemical modifications that could potentially disrupt the cargo's biological activity.[3][4]

This technical guide provides an in-depth overview of the foundational research on Pep-1, focusing on its core mechanisms of action, quantitative data on its performance, and detailed experimental protocols for its application and study.

Mechanism of Cellular Uptake

The precise mechanism by which Pep-1 facilitates cellular entry is a subject of ongoing investigation, with evidence supporting two primary pathways: direct translocation and endocytosis.[4] The prevalence of each pathway appears to be dependent on factors such as peptide concentration, the nature of the cargo, and the specific cell type.

Direct Translocation: This energy-independent process involves the direct penetration of the Pep-1/cargo complex across the plasma membrane. It is proposed that the hydrophobic domain of Pep-1 interacts with the lipid bilayer, leading to a conformational change in the peptide to an α-helical structure. This change facilitates the creation of transient pores or localized membrane destabilization, allowing the peptide and its cargo to enter the cytoplasm directly. This mechanism is thought to be more prevalent at higher concentrations of the peptide.

Endocytosis: This is an energy-dependent process where the cell actively engulfs the Pep-1/cargo complex, enclosing it within a vesicle. Several endocytic pathways may be involved, including clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis. Following internalization, the Pep-1/cargo complex must escape the endosomal vesicle to reach the cytoplasm and exert its biological effect. The hydrophilic, lysine-rich domain of Pep-1 may play a role in endosomal escape.

Data Presentation: Efficacy and Cytotoxicity

The following tables summarize the available quantitative data on the cargo delivery efficiency and cytotoxicity of Pep-1 and its derivatives. It is important to note that direct comparative data across multiple cell lines and cargos for unmodified Pep-1 is limited in the publicly available literature.

Table 1: Pep-1 Mediated Cargo Delivery Efficiency

| Cargo | Cell Line | Pep-1 Concentration | Molar Ratio (Pep-1:Cargo) | Delivery Efficiency | Reference |

| β-Galactosidase | HeLa | Not Specified | Not Specified | Efficient uptake observed via enzymatic activity | |

| p27Kip Tumor Suppressor | Not Specified | Not Specified | Dependent on ratio for optimal nanoparticle formation | Biologically efficient delivery in the form of nanoparticles | |

| Cilengitide (in liposomes) | Glioma cells | Not Specified | Not Specified | 89.8% cellular uptake with Pep-1 conjugated liposomes vs. 47.5% for non-conjugated | |

| Acyl Coenzyme A Binding Protein (ACBP) | COS-7 | Not Specified | Not Specified | 2.4-fold increase in uptake compared to serum-facilitated uptake |

Table 2: Cytotoxicity of Pep-1 and its Derivatives (IC50 Values)

| Peptide | Cell Line | Incubation Time | IC50 (µM) | Reference |

| Pep-1-Phor21 | PNT2 | 3h | >150 | |

| Pep-1-Phor21 | LNCaP | 3h | >150 | |

| Pep-1-Phor21 | DU145 | 3h | ~40 | |

| Pep-1-Phor21 | PC-3 | 3h | ~15 | |

| Pep-1-Phor21 | PNT2 | 6h | >150 | |

| Pep-1-Phor21 | LNCaP | 6h | >150 | |

| Pep-1-Phor21 | DU145 | 6h | ~30 | |

| Pep-1-Phor21 | PC-3 | 6h | ~10 | |

| Pep-1-Phor21 | PNT2 | 24h | ~120 | |

| Pep-1-Phor21 | LNCaP | 24h | ~100 | |

| Pep-1-Phor21 | DU145 | 24h | ~20 | |

| Pep-1-Phor21 | PC-3 | 24h | ~8 | |

| Pep-1 | Prostate Cancer Cells | Not Specified | Not Specified | Low toxicity reported |

Note: Data for unmodified Pep-1 is often qualitative, describing it as having "low toxicity." The quantitative data presented here is for a modified version of the peptide.

Experimental Protocols

Protocol for Non-Covalent Complex Formation of Pep-1 with Protein Cargo

This protocol describes the general method for forming a functional complex between Pep-1 peptide and a protein cargo.

Materials:

-

Pep-1 peptide stock solution (e.g., 1 mg/mL in sterile water)

-

Protein cargo of interest in a suitable buffer (e.g., PBS)

-

Sterile, nuclease-free microcentrifuge tubes

-

Phosphate-Buffered Saline (PBS)

-

Deionized water (ddH₂O)

Procedure:

-

Dilute Pep-1 Peptide: Dilute the Pep-1 stock solution in sterile ddH₂O. A common starting point is to dilute 2 µL of a 1 mg/mL stock in 48 µL of ddH₂O.

-

Prepare Protein Cargo Solution: Dilute the protein cargo to the desired concentration in PBS. The optimal concentration will depend on the specific protein and experimental goals.

-

Combine Pep-1 and Cargo: Mix the diluted Pep-1 solution with an equal volume of the protein cargo solution. The molar ratio of Pep-1 to cargo is a critical parameter for efficient complex formation and delivery. Ratios ranging from 5:1 to 20:1 (Pep-1:cargo) are often used as a starting point for optimization.

-

Incubate for Complex Formation: Incubate the mixture at room temperature for 30 minutes to allow for the formation of stable, non-covalent nanoparticles.

-

Application to Cells: The freshly prepared Pep-1/cargo complex is now ready to be added to the cell culture medium.

Protocol for Assessing Pep-1 Mediated Cargo Delivery using Fluorescence Microscopy

This protocol outlines a method to visualize the intracellular delivery of a fluorescently labeled cargo molecule.

Materials:

-

Cells cultured on glass coverslips or in imaging-compatible plates

-

Fluorescently labeled cargo protein (e.g., FITC-BSA)

-

Pep-1 peptide

-

Complete cell culture medium

-

PBS

-

Paraformaldehyde (PFA) for fixation

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells onto coverslips or imaging plates and allow them to adhere and grow to 70-80% confluency.

-

Prepare Pep-1/Cargo Complex: Form the complex between Pep-1 and the fluorescently labeled cargo as described in Protocol 1.

-

Treat Cells: Remove the culture medium from the cells and replace it with fresh medium containing the Pep-1/cargo complex. Include control wells with cells treated with the fluorescent cargo alone (no Pep-1) and untreated cells.

-

Incubate: Incubate the cells for a desired period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.

-

Wash: After incubation, gently wash the cells three times with PBS to remove extracellular complexes.

-

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilization (Optional): If necessary for visualizing intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Counterstaining: Stain the cell nuclei with DAPI for 5 minutes.

-

Wash: Wash the cells three times with PBS.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the fluorescent cargo and DAPI.

Protocol for Quantifying Pep-1 Cellular Uptake using Flow Cytometry

This protocol provides a quantitative method to measure the uptake of a fluorescently labeled Pep-1 peptide.

Materials:

-

Suspension or adherent cells

-

Fluorescently labeled Pep-1 (e.g., FITC-Pep-1)

-

Complete cell culture medium

-

PBS

-

Trypsin-EDTA (for adherent cells)

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and grow to the desired confluency.

-

Treat Cells: Treat the cells with varying concentrations of FITC-Pep-1 in fresh culture medium. Include an untreated cell sample as a negative control.

-

Incubate: Incubate the cells for a specific time (e.g., 1 hour) at 37°C.

-

Harvest Cells:

-

Adherent cells: Wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.

-

Suspension cells: Directly collect the cells.

-

-

Wash: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS to remove any non-internalized peptide.

-

Resuspend: Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).

-

Analyze: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel). The mean fluorescence intensity of the cell population is proportional to the amount of internalized peptide.

Protocol for Assessing Cytotoxicity of Pep-1 using MTT Assay

This protocol details the use of the MTT assay to determine the effect of Pep-1 on cell viability.

Materials:

-

Cells of interest

-

Pep-1 peptide

-

96-well cell culture plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat Cells: Remove the medium and add fresh medium containing serial dilutions of the Pep-1 peptide. Include untreated control wells.

-

Incubate: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.

-

Add MTT Reagent: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilize Formazan: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

-

Measure Absorbance: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate Cell Viability: Express the absorbance of the treated wells as a percentage of the absorbance of the untreated control wells to determine the percentage of cell viability. The IC50 value (the concentration of peptide that causes 50% inhibition of cell growth) can be calculated from the dose-response curve.

Mandatory Visualizations

As specific signaling pathways directly initiated by Pep-1's physical translocation have not been identified, the following diagrams illustrate the proposed mechanisms of cellular entry.

Conclusion

Pep-1 remains a highly valuable tool for researchers in drug delivery and cell biology. Its ability to efficiently transport a variety of cargo molecules into cells via a non-covalent mechanism is a significant advantage. While the precise mechanisms of its entry are still under investigation, both direct translocation and endocytosis are believed to play important roles. The provided protocols offer a starting point for researchers to utilize and further investigate the properties of this potent cell-penetrating peptide. Future research focusing on detailed quantitative analysis of its efficiency across a broader range of cell types and cargo molecules, as well as elucidation of the factors that determine its uptake pathway, will be crucial for its translation into clinical applications.

References

- 1. Molecular Interactions between Cell Penetrating Peptide Pep-1 and Model Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Membrane-active peptides: binding, translocation, and flux in lipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The peptide carrier Pep-1 forms biologically efficient nanoparticle complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]

Pep-1-Cysteamine: An In-Depth Technical Guide to Intracellular Protein Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of biologically active proteins into living cells is a cornerstone of modern biological research and therapeutic development. However, the impermeable nature of the cell membrane presents a significant challenge. Cell-penetrating peptides (CPPs) have emerged as a powerful tool to overcome this barrier. Among these, Pep-1-cysteamine has garnered significant attention for its ability to efficiently deliver proteins and other macromolecules into a wide variety of cells. This technical guide provides a comprehensive overview of this compound, its mechanism of action, detailed experimental protocols, and quantitative data to facilitate its application in research and drug development.

Pep-1 is a synthetically designed chimeric peptide composed of three distinct domains: a hydrophobic tryptophan-rich domain, a spacer, and a hydrophilic lysine-rich domain derived from the nuclear localization signal (NLS) of Simian Virus 40 (SV40) large T-antigen. The C-terminus is modified with a cysteamine group, which has been shown to be crucial for its high delivery efficiency. A key advantage of this compound is its ability to form stable, non-covalent complexes with cargo proteins, obviating the need for chemical conjugation or genetic fusion that might compromise the protein's activity.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Sequence | Ac-Lys-Glu-Thr-Trp-Trp-Glu-Thr-Trp-Trp-Thr-Glu-Trp-Ser-Gln-Pro-Lys-Lys-Lys-Arg-Lys-Val-cysteamine | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | ~2949.4 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Structure | Chimeric, primary amphipathic peptide | --INVALID-LINK--, --INVALID-LINK-- |

| Purity | Typically >95% | --INVALID-LINK-- |

Mechanism of Action: Nanoparticle Formation and Cellular Uptake

This compound facilitates protein delivery through a multi-step process that involves the formation of nanoparticles and subsequent cellular internalization via endocytosis.

-

Complex Formation: this compound and the cargo protein are mixed together, allowing for the formation of non-covalent complexes. These complexes self-assemble into discrete nanoparticles.[1] The particle size and homogeneity are dependent on the molar ratio of Pep-1 to the cargo protein and are critical for biological efficiency.[1]

-

Cellular Internalization: The Pep-1/protein nanoparticles are then internalized by cells, primarily through an endocytic pathway.[2] While the precise mechanism is still under investigation, studies suggest that macropinocytosis may be a major route of entry.[3] The uptake is an energy-dependent process, as it is inhibited at low temperatures (4°C).[4]

-

Endosomal Escape and Cargo Release: Following endocytosis, the cargo protein must escape the endosome to reach its cytosolic or nuclear target. The exact mechanism of endosomal escape for Pep-1 delivered cargo is not fully elucidated, but it is a critical step for the biological activity of the delivered protein.

Experimental Protocols

Protocol 1: Formation of this compound/Protein Complexes

This protocol describes the formation of non-covalent complexes between this compound and a cargo protein for subsequent delivery into cells.

Materials:

-

This compound peptide

-

Cargo protein of interest

-

Phosphate-Buffered Saline (PBS), sterile

-

Nuclease-free water

Procedure:

-

Prepare Pep-1 Stock Solution: Dissolve lyophilized this compound in nuclease-free water to a stock concentration of 1 mg/mL. Vortex briefly and store at -20°C.

-

Prepare Cargo Protein Solution: Dilute the cargo protein in PBS to the desired concentration. The optimal concentration will depend on the specific protein and cell type, but a starting point is typically in the range of 0.5-2 mg/mL.

-

Complex Formation:

-

In a sterile microcentrifuge tube, mix the this compound stock solution with the cargo protein solution. The optimal molar ratio of Pep-1 to protein is critical for efficient delivery and should be determined empirically. A common starting point is a molar ratio of 20:1 (Pep-1:protein).

-

Gently vortex the mixture for 10 seconds.

-

Incubate the mixture at room temperature for 30 minutes to allow for the formation of stable nanoparticles.

-

Protocol 2: Intracellular Delivery of Proteins into Cultured Cells

This protocol outlines the steps for delivering the pre-formed Pep-1/protein complexes into mammalian cells in culture.

Materials:

-

Cultured mammalian cells (e.g., HeLa, COS-7, L929)

-

Complete cell culture medium (with serum)

-

Serum-free cell culture medium

-

Pre-formed Pep-1/protein complexes (from Protocol 1)

-

PBS, sterile

Procedure:

-

Cell Seeding: The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.

-

Cell Preparation:

-

On the day of transfection, remove the complete culture medium from the cells.

-

Gently wash the cells once with sterile PBS.

-

Add serum-free medium to the cells. The volume will depend on the well size (e.g., 500 µL for a 24-well plate).

-

-

Transfection:

-

Add the pre-formed Pep-1/protein complexes to the cells in the serum-free medium.

-

Gently swirl the plate to ensure even distribution.

-

Incubate the cells at 37°C in a CO₂ incubator for 1-4 hours. The optimal incubation time should be determined for each cell type and cargo protein.

-

-

Post-Transfection:

-

After the incubation period, remove the medium containing the complexes.

-

Add fresh, complete culture medium (containing serum) to the cells.

-

Return the cells to the incubator and continue cultivation.

-

-

Analysis: The delivered protein can be analyzed at various time points post-transfection (e.g., 2, 4, 24 hours) using methods such as fluorescence microscopy (for fluorescently labeled proteins), Western blotting, or functional assays.

Quantitative Data

Transduction Efficiency

The efficiency of Pep-1-mediated protein delivery can vary depending on the cell type, cargo protein, and the molar ratio of Pep-1 to protein.

| Cargo Protein | Cell Line | Molar Ratio (Pep-1:Protein) | Transduction Efficiency | Reference |

| β-galactosidase | Mouse Müller Glia | Not specified | High efficiency, concentration-dependent | |

| Non-specific IgG | Mouse Müller Glia | Not specified | High efficiency, detected in cytoplasm and nuclei | |

| p27Kip1 | Human cell line | 20:1 | Optimal for delivery | |

| GST-Nef | HEK-293T | Not specified | Efficient uptake |

Cytotoxicity Data

Pep-1 is generally considered to have low cytotoxicity at concentrations effective for protein delivery.

| Cell Line | Pep-1 Concentration | Incubation Time | Cytotoxicity Assay | Results | Reference |

| L929 | 8 mg/L | 36 hours | WST-1 | ~0.8% cytotoxicity | |

| L929 | 32 mg/L | 36 hours | WST-1 | ~18.2% cytotoxicity | |

| L929 | 8 mg/L | 36 hours | Cell Proliferation | ~96.3% of control | |

| L929 | 32 mg/L | 36 hours | Cell Proliferation | ~51.1% of control |

Signaling Pathways in Cellular Uptake

The cellular uptake of Pep-1/protein nanoparticles is primarily mediated by endocytosis. While the specific signaling pathways that regulate this process for Pep-1 are not fully elucidated, it is known to be an active, energy-dependent process. The use of endocytosis inhibitors can help to dissect the specific pathways involved. For instance, inhibitors of macropinocytosis (e.g., amiloride, cytochalasin D), clathrin-mediated endocytosis (e.g., chlorpromazine), and caveolae/lipid raft-dependent endocytosis (e.g., nystatin) can be employed to determine the predominant entry route in a particular cell type.

Conclusion

This compound is a versatile and efficient tool for the intracellular delivery of proteins. Its ability to form non-covalent complexes with cargo preserves the biological activity of the delivered molecules. This guide provides the fundamental knowledge and practical protocols for researchers to successfully employ this compound in their studies. Empirical optimization of parameters such as the Pep-1:protein molar ratio and incubation time is crucial for achieving high transduction efficiency with minimal cytotoxicity. Further research into the precise mechanisms of endosomal escape will undoubtedly enhance the utility of this promising protein delivery vector.

References

- 1. Enhanced Anti-tumor of Pep-1 Modified Superparamagnetic Iron Oxide/PTX Loaded Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]

- 3. Fluorescent sterols monitor cell penetrating peptide Pep-1 mediated uptake and intracellular targeting of cargo protein in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

Methodological & Application

Application Notes and Protocols for Covalent Conjugation of Proteins to Pep-1-Cysteamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and facilitating the intracellular delivery of various molecular cargoes, including proteins, peptides, and nucleic acids.[1][2] Pep-1 is a well-characterized synthetic CPP known for its high efficiency in delivering bioactive molecules into cells.[1][3] The Pep-1 peptide is often utilized in a C-terminally modified form with cysteamine, yielding Pep-1-Cysteamine. This modification provides a reactive thiol (-SH) group, which is instrumental for covalent conjugation to cargo molecules.[4]

This document provides detailed protocols for the covalent conjugation of a protein of interest to this compound. The primary strategy discussed involves a two-step process utilizing maleimide-thiol chemistry, a widely used method for bioconjugation due to its high efficiency and selectivity. This involves the introduction of a maleimide group onto the target protein, which then specifically reacts with the thiol group of this compound to form a stable thioether bond. An alternative method using carbodiimide chemistry (EDC/NHS) to directly link carboxyl groups on the protein to the primary amine of cysteamine is also briefly discussed.

While Pep-1 can also facilitate non-covalent cargo delivery through the formation of nanoparticle complexes, this application note will focus exclusively on covalent conjugation methods to create a stable, well-defined protein-CPP conjugate.

Materials and Methods

Materials

-

Protein of interest (purified)

-

This compound (Ac-KETWWETWWTEWSQPKKKRKV-cysteamine)

-

Maleimide-based crosslinker (e.g., SMCC - Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Reducing agent (e.g., TCEP - Tris(2-carboxyethyl)phosphine)

-

Quenching reagent (e.g., 2-Mercaptoethanol)

-

Reaction Buffers:

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

-

-

Solvents: Anhydrous DMSO or DMF

-

Purification System: Size-exclusion chromatography (SEC) or dialysis equipment

Equipment

-

Reaction vials

-

Stir plate and stir bars

-

Spectrophotometer (for protein and conjugate concentration determination)

-

SDS-PAGE system (for analysis of conjugation)

-

Mass spectrometer (optional, for detailed characterization)

Experimental Protocols

Protocol 1: Two-Step Maleimide-Thiol Conjugation

This is the recommended protocol for its high specificity and efficiency. It involves two main stages: 1) Activation of the protein with a maleimide crosslinker and 2) Conjugation of the maleimide-activated protein with this compound.

Step 1: Protein Reduction (Optional, if targeting native cysteines)

If the intention is to conjugate to existing cysteine residues within the protein, it is crucial to first reduce any disulfide bonds.

-

Dissolve the protein in a degassed reaction buffer (e.g., PBS, pH 7.2) at a concentration of 1-10 mg/mL.

-

Add a 10-100 fold molar excess of TCEP to the protein solution.

-

Incubate for 30-60 minutes at room temperature.